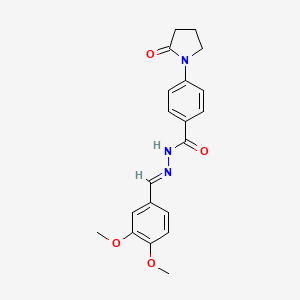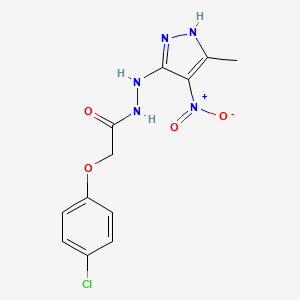![molecular formula C16H19N3OS B3833484 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B3833484.png)
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide
Übersicht
Beschreibung
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide, also known as MTB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MTB belongs to the class of hydrazide derivatives and has been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Wirkmechanismus
The exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is not fully understood. However, it is believed that 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide exerts its biological effects through the inhibition of various enzymes and signaling pathways. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to possess anti-inflammatory effects by reducing the production of inflammatory mediators. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess antimicrobial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess a variety of biological activities, making it a useful tool for studying various cellular processes. However, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide also has some limitations for lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. In addition, the exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide. One area of research is the development of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide derivatives with improved biological activity and reduced toxicity. Another area of research is the identification of the exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, research on the potential use of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide in combination with other drugs or therapies could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been optimized to improve the yield and purity of the compound. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has several advantages for lab experiments, but also has some limitations. Future research on 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide could lead to the development of more effective treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess anti-inflammatory and antimicrobial effects. In addition, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNFDJQGXTAHV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)
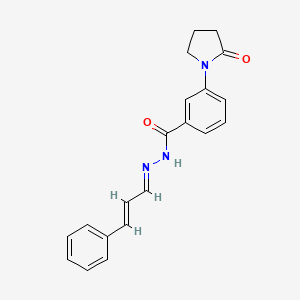

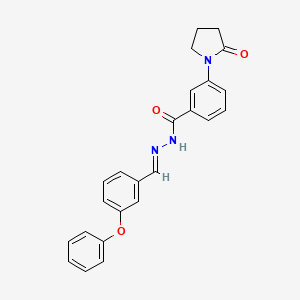
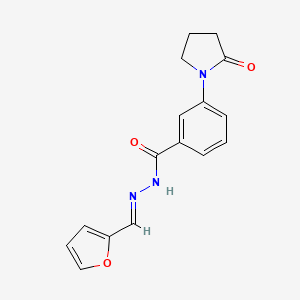
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
![N,N'-bis[1-(hydroxymethyl)pentyl]ethanediamide](/img/structure/B3833466.png)
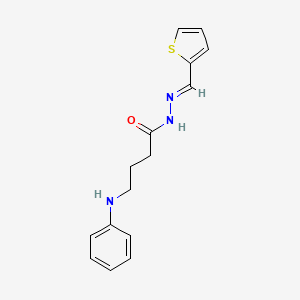
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
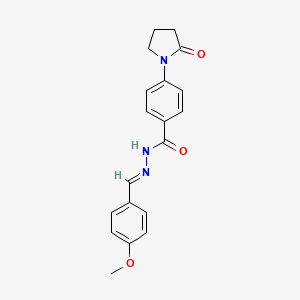
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
